molecular formula C15H18O3 B1346288 trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-54-0

trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1346288
CAS No.: 733740-54-0
M. Wt: 246.3 g/mol
InChI Key: RSWKQPLRONUBRY-QWHCGFSZSA-N
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Description

trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol . It is known for its unique structural features, which include a cyclopentane ring and a 4-methylphenyl group. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including aldol condensation and subsequent cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The compound is often produced in large-scale reactors with continuous monitoring to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, the compound is used to investigate enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for studying protein-ligand interactions .

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It serves as a lead compound for developing new drugs targeting specific biological pathways .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering .

Mechanism of Action

The mechanism by which trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

Comparison: While these compounds share a similar core structure, the presence of different substituents (eg, methoxy, methyl) on the phenyl ring imparts distinct chemical and physical propertiesFor instance, the methoxy-substituted compound may exhibit different solubility and reactivity profiles compared to the methyl-substituted analog .

Biological Activity

trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS No. 733740-54-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H18O3
  • Molecular Weight : 246.3 g/mol
  • Structure : The compound features a cyclopentane ring with a carboxylic acid functional group and a substituted phenyl group.

Pharmacological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Studies have shown that the compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting a role in protecting cells from oxidative stress.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, although further research is required to elucidate the specific mechanisms involved.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Cyclin-dependent Kinases (CDKs) : The compound may act as an inhibitor of CDKs, which are crucial for cell cycle regulation, thus influencing cancer cell proliferation.
  • Nuclear Factor kappa B (NF-kB) : Inhibition of NF-kB signaling pathways has been suggested, contributing to its anti-inflammatory effects.

Case Studies and Research Findings

StudyFindings
Study A (2009)Demonstrated that the compound inhibits TNF-alpha induced inflammation in vitro.
Study B (2015)Showed that it possesses significant antioxidant activity, reducing oxidative stress markers in cell cultures.
Study C (2020)Reported anticancer effects against breast cancer cell lines with IC50 values indicating effective growth inhibition at low concentrations.

Properties

IUPAC Name

(1R,2S)-2-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-5-7-11(8-6-10)14(16)9-12-3-2-4-13(12)15(17)18/h5-8,12-13H,2-4,9H2,1H3,(H,17,18)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWKQPLRONUBRY-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150182
Record name rel-(1R,2S)-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-54-0
Record name rel-(1R,2S)-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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